molecular formula C7H9FN2 B13897342 1-Methyl-1-(2-fluorophenyl)hydrazine

1-Methyl-1-(2-fluorophenyl)hydrazine

Cat. No.: B13897342
M. Wt: 140.16 g/mol
InChI Key: CZPUPKWEKQALEN-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-1-methylhydrazine is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a methylhydrazine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-1-methylhydrazine typically involves the reaction of 2-fluoroaniline with methylhydrazine. The process can be carried out under various conditions, often involving the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The reaction is usually performed at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of 1-(2-fluorophenyl)-1-methylhydrazine may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-1-methylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluorophenyl)-1-methylhydrazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-1-methylhydrazine involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(2-Fluorophenyl)piperazine: Shares the fluorophenyl group but has a piperazine ring instead of a methylhydrazine group.

    2-Fluoroaniline: Contains the fluorophenyl group but lacks the methylhydrazine moiety.

    1-Methylhydrazine: Contains the methylhydrazine group but lacks the fluorophenyl moiety.

Uniqueness: 1-(2-Fluorophenyl)-1-methylhydrazine is unique due to the combination of the fluorophenyl and methylhydrazine groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1-(2-fluorophenyl)-1-methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPUPKWEKQALEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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